Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate
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Overview
Description
Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound characterized by its pyrrolidine ring and methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol derivative with a methoxy group, followed by coupling with the pyrrolidine ring.
Esterification: The final step is the esterification of the carboxyl group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: It can be incorporated into polymer matrices to modify their physical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.
Medicine
Drug Development:
Diagnostics: Utilized in the synthesis of diagnostic agents for imaging and detection of diseases.
Industry
Coatings: Used in the formulation of specialty coatings with enhanced durability and resistance.
Adhesives: Incorporated into adhesive formulations to improve bonding strength and flexibility.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(4-hydroxyphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides additional stability and lipophilicity compared to similar compounds with hydroxy groups.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
methyl 4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-16-9-3-5-10(6-4-9)18-11-7-12(14-8-11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPMGLCFBFYQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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